molecular formula C12H15ClOS B7999110 4-(iso-Pentylthio)benzoyl chloride CAS No. 1443325-19-6

4-(iso-Pentylthio)benzoyl chloride

Cat. No.: B7999110
CAS No.: 1443325-19-6
M. Wt: 242.77 g/mol
InChI Key: NPXGQALGCCWLMD-UHFFFAOYSA-N
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Description

4-(iso-Pentylthio)benzoyl chloride is a substituted benzoyl chloride featuring an iso-pentylthio (branched C5H11S-) group at the para position of the aromatic ring. Benzoyl chlorides are critical intermediates in organic synthesis, enabling the introduction of acyl groups into target molecules via nucleophilic acyl substitution. The iso-pentylthio substituent likely confers unique steric and electronic properties, influencing solubility, reaction kinetics, and functional utility compared to simpler alkyl or aryl derivatives .

Properties

IUPAC Name

4-(3-methylbutylsulfanyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOS/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXGQALGCCWLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264560
Record name Benzoyl chloride, 4-[(3-methylbutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443325-19-6
Record name Benzoyl chloride, 4-[(3-methylbutyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443325-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-[(3-methylbutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(iso-Pentylthio)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with iso-pentylthiol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-(iso-Pentylthio)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    Sulfoxides and Sulfones: Formed from oxidation.

    Alcohols: Formed from reduction.

Scientific Research Applications

4-(iso-Pentylthio)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(iso-Pentylthio)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(iso-Pentylthio)benzoyl chloride with structurally related benzoyl chlorides, emphasizing molecular properties, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
This compound C₁₂H₁₅ClOS (inferred) ~242.8 (inferred) iso-Pentylthio (C₅H₁₁S-) Likely exhibits steric hindrance and moderate electron-donating effects; potential use in polymer chemistry or thiol detection.
4-Methoxybenzoyl Chloride C₈H₇ClO₂ 170.59 Methoxy (-OMe) Electron-donating group reduces electrophilicity; used in synthesizing pharmaceuticals and agrochemicals .
4-(Methylthio)benzoyl Chloride C₈H₇ClOS 186.65 Methylthio (-SMe) Acts as a photoinitiator and fluorescent probe for thiol detection; moderate steric bulk .
4-Pentylbenzoyl Chloride C₁₂H₁₅ClO 210.70 n-Pentyl (-C₅H₁₁) Synthesized via one-step Friedel-Crafts acylation; used in liquid crystal precursors .
4-(Phenylethynyl)benzoyl Chloride C₁₅H₉ClO 240.69 Phenylethynyl (-C≡CPh) Bulky substituent increases steric hindrance; applied in conjugated polymer synthesis .

Key Comparative Analysis

Electronic Effects :

  • Electron-donating groups (e.g., -OMe, -SMe, -SC₅H₁₁): Methoxy and thioether substituents donate electron density via resonance or inductive effects, reducing the electrophilicity of the benzoyl chloride’s carbonyl carbon. This may necessitate harsher reaction conditions for nucleophilic acyl substitution compared to electron-withdrawing analogs .
  • Steric Effects :

  • The iso-pentylthio group’s branched structure imposes greater steric hindrance than linear chains (e.g., n-pentyl) or smaller groups (e.g., -SMe). This could slow reaction rates in sterically demanding environments, such as coupling with bulky nucleophiles .
  • The phenylethynyl group in 4-(Phenylethynyl)benzoyl chloride demonstrates how bulky substituents limit accessibility to the carbonyl carbon, a property leveraged in controlled polymerization .

Synthesis Methods :

  • 4-Pentylbenzoyl chloride is synthesized via a one-step Friedel-Crafts acylation with AlCl₃, yielding positional isomer-free products . By analogy, this compound might be prepared by thioetherification of 4-mercaptobenzoic acid with iso-pentyl halides, followed by chlorination (e.g., using SOCl₂).

Applications :

  • Thioether Derivatives : 4-(Methylthio)benzoyl chloride’s utility as a thiol-reactive fluorescent probe suggests that the iso-pentylthio variant could serve similar roles with enhanced lipophilicity for membrane penetration .
  • Polymer Chemistry : Bulky substituents like phenylethynyl or iso-pentylthio may stabilize radicals in photoinitiated polymerization, influencing polymer chain length and crosslinking .

Physical Properties :

  • Branched alkylthio groups (e.g., iso-pentylthio) likely lower melting points compared to linear analogs due to reduced crystallinity. For example, 4-Pentylbenzoyl chloride (linear chain) is a liquid at room temperature, while 4-Methoxybenzoyl chloride (crystalline solid) has a higher melting point .

Biological Activity

4-(iso-Pentylthio)benzoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound, with the molecular formula C12H15ClOSC_{12}H_{15}ClOS, features a benzoyl group substituted with an iso-pentylthio moiety. The presence of the iso-pentylthio group enhances its hydrophobic interactions, which may influence its biological activity by affecting how it interacts with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoyl chloride moiety can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and protein function, potentially resulting in antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of benzoyl chloride exhibit significant antimicrobial properties. The iso-pentylthio group may enhance these effects by improving lipophilicity, facilitating penetration into microbial membranes. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have explored the potential anticancer effects of compounds related to this compound. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, experiments using human cancer cell lines revealed that these compounds could inhibit cell proliferation and promote cell death through mechanisms involving DNA damage and oxidative stress.

Case Studies

Study Findings
Antimicrobial Study A study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
Anticancer Research In vitro tests showed that treatment with this compound led to a dose-dependent decrease in viability of MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology.

Experimental Findings

A series of experiments were conducted to assess the biological activity of this compound:

  • Microbial Assays : Using disc diffusion methods, the compound was tested against various bacterial strains. Results indicated a clear zone of inhibition, supporting its antimicrobial potential.
  • Cell Viability Assays : MTT assays were performed on cancer cell lines to evaluate cytotoxicity. The results showed a significant reduction in cell viability at higher concentrations.
  • Mechanistic Studies : Flow cytometry analyses revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), indicating a potential mechanism involving oxidative stress.

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